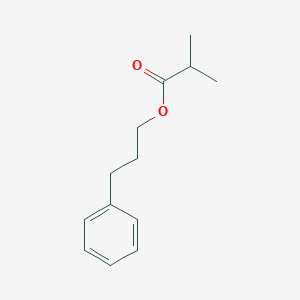

3-Phenylpropyl isobutyrate

Description

Contextual Significance and Research Interest in Organic Chemistry and Biological Systems

3-Phenylpropyl isobutyrate, a chemical compound and ester, has garnered attention in various scientific fields. ontosight.ai Its unique chemical structure, composed of a phenyl group, a propyl chain, and an isobutyrate group, contributes to its distinct properties. ontosight.ai In organic chemistry, it serves as a subject of study and a building block in synthetic processes. cymitquimica.com

Research in biological systems has explored the interactions of this compound, with some studies indicating it may have biological activities. ontosight.ai For instance, it has been used in entomological research to study the olfactory responses of mosquito larvae. nih.gov The compound is also noted for its applications in the fragrance and flavor industries due to its characteristic sweet, fruity, and balsamic odor. thegoodscentscompany.comchemicalbook.com

Natural Occurrence and Biosynthetic Origins

This compound has been identified as a naturally occurring volatile compound in certain plant species. Notably, it is a key constituent of the essential oil of Roman Chamomile (Anthemis nobilis L.). chemicalbook.comtandfonline.comtandfonline.com Its presence in this essential oil was a significant finding, as it was previously known primarily as a synthetic substance. tandfonline.com

The biosynthesis of this compound is understood within the broader context of the metabolic pathways of related compounds. 3-Phenyl-1-propyl derivatives, such as this compound, are known to participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives. nih.govresearchgate.net This metabolic link is a crucial aspect of understanding its formation and function within biological systems. The hydrolysis of these esters, catalyzed by carboxylesterases, results in the formation of the corresponding alcohol and acid. oecd.orgljmu.ac.uk

Chemical Classification and Structural Grouping for Research Context

From a chemical classification standpoint, this compound belongs to the group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). nih.govnih.gov This group of fragrance ingredients is characterized by having a common route of primary metabolism through carboxylesterases, breaking them down into a simple acid and an aryl alkyl alcohol. nih.gov The AAASAE group encompasses a diverse range of chemical structures with similar metabolic and toxicity profiles. oecd.orgcabidigitallibrary.org

This compound is also considered a member of the cinnamyl phenylpropyl compound group. chemicalbook.comnih.govresearchgate.net The defining structural feature of these materials is an aryl-substituted primary alcohol, aldehyde, or ester. nih.govresearchgate.net These are simple aromatic compounds that possess either saturated propyl or unsaturated propenyl side chains with a primary oxygenated functional group. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTAKMZSMFMLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059276 | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, fruity-balsamic sweet odour | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

282.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Phenylpropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-58-2 | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl propyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, 3-phenylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylpropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL PROPYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9O48YFN18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Phenylpropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization Methodologies

Established Synthetic Routes and Reaction Mechanisms

The most common and well-established method for synthesizing 3-Phenylpropyl isobutyrate is through the direct esterification of its constituent alcohol and carboxylic acid.

The synthesis of this compound is classically achieved via the Fischer-Speier esterification. This reaction involves the treatment of 3-phenyl-1-propanol (B195566) with isobutyric acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of isobutyric acid by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of 3-phenyl-1-propanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups, which then leaves as a water molecule. The final step involves the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst. The removal of water as it is formed is crucial to drive the equilibrium towards the product side and maximize the yield of the ester.

The efficiency of the esterification process is highly dependent on several reaction parameters. Optimizing these conditions is key to achieving high yields and purity of the final product. Key variables include the molar ratio of reactants, the choice and concentration of the catalyst, reaction temperature, and the method of water removal. For instance, using the alcohol as the solvent (in large excess) can shift the equilibrium to favor ester formation. The reaction is typically heated to reflux to increase the reaction rate.

| Parameter | Condition Variation | Effect on Yield and Purity |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Increasing the excess of alcohol generally increases the yield by shifting the reaction equilibrium. |

| Catalyst | H₂SO₄, TsOH, Solid Acid Catalysts | Strong mineral acids are effective but can cause side reactions. Solid acids can simplify purification. |

| Temperature (°C) | 80 - 120 | Higher temperatures increase the reaction rate but can lead to dehydration of the alcohol or other side products. |

| Water Removal | Dean-Stark Apparatus, Molecular Sieves | Continuous removal of water is critical for driving the reaction to completion and achieving high conversion rates. |

Advanced Synthetic Strategies and Process Development

Moving from laboratory-scale synthesis to industrial production requires the development of more sophisticated and efficient methodologies.

For large-scale production of flavor esters like this compound, batch processes are often replaced with continuous flow systems or reactive distillation. These methods offer better control over reaction parameters, improved heat transfer, and higher throughput. Another advanced approach is the use of enzymatic catalysis. Lipases, for example, can catalyze the esterification reaction under milder conditions (lower temperature and neutral pH), which can lead to higher selectivity and a reduction in by-products. The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture and its reuse, significantly improving the cost-effectiveness and sustainability of the process.

Derivatization of this compound can be performed to modify its properties. A key example is the sulfonation of the aromatic ring. This is an electrophilic aromatic substitution reaction where the phenyl group is treated with a sulfonating agent, typically fuming sulfuric acid (H₂SO₄·SO₃). The electrophile is sulfur trioxide (SO₃).

The reaction is highly regioselective due to the directing effect of the alkyl group attached to the benzene (B151609) ring. The propyl group is an ortho-, para-director. Therefore, sulfonation will primarily occur at the positions ortho (C2 and C6) and para (C4) to the propyl substituent. The ester group is distant and does not electronically influence the aromatic ring, thus the directing effect is governed solely by the alkyl chain. Steric hindrance from the propyl chain may favor substitution at the para position over the ortho positions. Such derivatization can dramatically increase the water solubility of the molecule.

Design and Synthesis of Analogues and Functional Derivatives

The synthesis of analogues of this compound is a common strategy in the flavor and fragrance industry to create novel scents and flavors or to modify properties such as volatility and stability. Analogues can be designed by systematically altering either the alcohol or the carboxylic acid portion of the molecule.

Modifying the alcohol moiety could involve changing the length of the alkyl chain (e.g., 2-phenylethyl or 4-phenylbutyl) or introducing substituents on the phenyl ring (e.g., methyl, methoxy). Modifying the acid moiety involves replacing isobutyric acid with other carboxylic acids, such as acetic acid, propionic acid, or butyric acid, to generate a range of different esters with varied scent profiles.

| Parent Compound | Modified Moiety | Example Analogue Structure | Resulting Analogue Name |

|---|---|---|---|

| This compound | Alcohol | C₆H₅(CH₂)₂OOCCH(CH₃)₂ | 2-Phenylethyl isobutyrate |

| Carboxylic Acid | C₆H₅(CH₂)₃OOCCH₂CH₃ | 3-Phenylpropyl propionate | |

| This compound | Alcohol (Ring Substitution) | p-CH₃C₆H₄(CH₂)₃OOCCH(CH₃)₂ | 3-(4-Methylphenyl)propyl isobutyrate |

| Carboxylic Acid (Different Chain) | C₆H₅(CH₂)₃OOCCH₂CH₂CH₃ | 3-Phenylpropyl butyrate |

Preparation of Structurally Related Esters for Comparative Studies

The sensory properties of an ester, such as its fragrance and flavor, are highly dependent on its molecular structure. To understand these structure-activity relationships, structurally related analogues of this compound are synthesized for comparative analysis. These studies often involve modifying either the alcohol or the carboxylic acid moiety of the ester.

Common synthesis methods involve the direct esterification of 3-phenylpropanol with various carboxylic acids or their derivatives. For example, 3-phenylpropyl acetate (B1210297) is prepared by the acetylation of 3-phenylpropanol. chemicalbook.com The reaction can be carried out using reagents like acetic anhydride (B1165640) or by reacting the alcohol with triphenylphosphine, bromine, and ammonium (B1175870) acetate in acetonitrile, which yields the desired ester in high purity. chemicalbook.com By systematically varying the acyl group (e.g., acetate, propionate, cinnamate), researchers can assess how changes in chain length, branching, or unsaturation affect the compound's olfactory and gustatory profiles. These comparative syntheses are fundamental in the development of new fragrance and flavor ingredients. nih.govscentjourner.com

| Compound Name | Structure of Acyl Group | Reported Odor/Flavor Profile |

|---|---|---|

| This compound | Isobutyryl | Sweet, fruity, balsamic, with notes of apricot and plum. thegoodscentscompany.com |

| 3-Phenylpropyl acetate | Acetyl | Balsamic, floral (hyacinth, rose), fruity, and spicy. thegoodscentscompany.com |

| 3-Phenylpropyl propionate | Propionyl | Sweet, floral, and fruity with wine-like notes. |

| 3-Phenylpropyl cinnamate | Cinnamoyl | Balsamic, floral, and sweet. nih.gov |

Incorporation into Novel Chemical Architectures (e.g., azo initiators)

The functional groups within this compound can be chemically modified to incorporate the molecule into larger, more complex architectures. A notable example is its potential use in the synthesis of functional azo initiators for radical polymerization. Azo initiators are compounds that decompose upon heating or irradiation to produce nitrogen gas and free radicals, which then initiate polymerization. fujifilm.com

A feasible synthetic route involves the initial hydrolysis of this compound to yield 3-phenylpropanol. This alcohol can then serve as a functional group for reaction with a suitable azo-containing precursor. For instance, an azo compound containing an acid chloride group can react with the hydroxyl group of 3-phenylpropanol to form a new ester linkage. google.com This process effectively attaches the 3-phenylpropyl moiety to the azo initiator core. Such functional initiators, known as "inisurfs" (initiator-surfactants), can be designed to impart specific properties to the resulting polymer, as the initiator fragment becomes a permanent part of the polymer chain. mdpi.com This strategy allows for the creation of polymers with tailored end-groups derived from the fragrance molecule.

Investigation of Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by its constituent functional groups: the ester, the phenyl ring, and the alkane chain. Understanding its transformation pathways is essential for predicting its stability and potential applications.

Oxidation Reactions and Product Formation

The alkylbenzene portion of this compound is susceptible to oxidation. The outcome of the reaction is highly dependent on the strength of the oxidizing agent and the reaction conditions.

Strong Oxidation : Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, results in the cleavage of the alkyl side-chain. libretexts.orgyoutube.com The reaction targets the benzylic position (the carbon atom directly attached to the phenyl ring), provided it has at least one hydrogen atom. chemistryguru.com.sg For this compound, this vigorous oxidation would cleave the entire propyl chain, leading to the formation of Benzoic acid as the primary product derived from the aromatic portion of the molecule.

Milder Oxidation : Under milder conditions, oxidation can selectively occur at the benzylic position to yield a ketone. google.com For this compound, this would theoretically yield 1-phenyl-1-propanone (propiophenone) derivatives after cleavage of the ester.

| Reaction Conditions | Primary Product(s) |

|---|---|

| Strong Oxidation (e.g., hot KMnO₄, H⁺) | Benzoic acid |

| Milder Oxidation | 1-Phenyl-1-propanone derivatives |

Reduction Reactions and Product Formation

The ester functional group in this compound can be readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. commonorganicchemistry.comlibretexts.org The reduction of an ester with LiAlH₄ proceeds via nucleophilic acyl substitution followed by nucleophilic addition, ultimately cleaving the ester bond and reducing the acyl group. ucalgary.calibretexts.org

The reaction yields two distinct alcohol molecules. The acyl portion (isobutyrate) is reduced to the corresponding primary alcohol, Isobutanol. The alcohol portion (3-phenylpropoxy group) is liberated as 3-Phenylpropanol. This reaction is a standard method for converting esters into their constituent alcohols. orgosolver.com

| Reagent | Product 1 (from Acyl Group) | Product 2 (from Alcohol Group) |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Isobutanol | 3-Phenylpropanol |

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic acyl substitution, where the 3-phenylpropoxy group (-O(CH₂)₃C₆H₅) acts as a leaving group and is replaced by another nucleophile. masterorganicchemistry.comlibretexts.org These reactions typically proceed through a tetrahedral intermediate. libretexts.org The feasibility of the reaction is often dictated by the basicity of the nucleophile relative to the leaving group; the reaction generally favors the displacement of a weaker base by a stronger base.

An example is transesterification, where this compound is reacted with another alcohol (e.g., methanol) in the presence of an acid or base catalyst. This would result in an equilibrium mixture containing Methyl isobutyrate and 3-Phenylpropanol. Similarly, reaction with an amine (aminolysis) would produce N-substituted isobutyramide (B147143) and 3-Phenylpropanol.

Hydrolytic Cleavage Mechanisms in Various Media

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding the parent carboxylic acid and alcohol. This process can be catalyzed by either acid or base, each proceeding through a distinct mechanism. wikipedia.orgjk-sci.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid like H₂SO₄ or HCl, the carbonyl oxygen of the ester is first protonated. libretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. aakash.ac.in The reaction proceeds through a series of proton transfer steps, leading to a tetrahedral intermediate. chemguide.co.uk Finally, 3-phenylpropanol is eliminated as the leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields Isobutyric acid. This entire process is reversible. youtube.comchemistrysteps.com

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the detailed characterization of 3-Phenylpropyl isobutyrate, offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.02-7.42 ppm. chemicalbook.com The protons of the propyl chain and the isobutyrate moiety resonate at higher fields. Specifically, the methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) of the ester group are observed around δ 4.08 ppm. chemicalbook.com The methylene protons of the propyl chain (CH₂-CH₂-CH₂-Ph) appear at approximately δ 2.68 ppm and δ 1.95 ppm. chemicalbook.com The methine proton of the isobutyrate group (CH-(CH₃)₂) is found near δ 2.55 ppm, and the magnetically equivalent methyl protons of the isobutyrate group give a characteristic signal around δ 1.17 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically the most downfield signal. The aromatic carbons of the phenyl ring resonate in the region characteristic for aromatic compounds. The carbons of the propyl chain and the isobutyrate group appear at higher field strengths.

Interactive Data Table: ¹H NMR Data for this compound chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.42 to 7.02 |

| -OCH₂- | 4.080 |

| -CH₂-Ph | 2.68 |

| -CH₂-CH₂-CH₂- | 2.55 |

| -CH₂-CH₂-CH₂- | 1.95 |

| -CH(CH₃)₂ | 1.175 |

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃).

Mass Spectrometry (MS) (e.g., Electron Ionization MS, Fragmentation Pattern Analysis)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for esters include cleavage of the C-O bond and rearrangements, leading to characteristic fragment ions that help confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. chemicalbook.com The most prominent absorption band in the IR spectrum of an ester is the carbonyl (C=O) stretch, which typically appears in the region of 1750-1735 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations and C-H stretching from the aromatic and aliphatic parts of the molecule.

Application of High-Dimensional Spectrometric Data Analysis

For complex molecules or mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. mnstate.edu High-dimensional spectrometric techniques, particularly two-dimensional (2D) NMR, provide a powerful solution by spreading the spectral information across two frequency axes, enhancing resolution and revealing correlations between nuclei. wikipedia.orgnih.gov

Two-dimensional NMR experiments are instrumental in unequivocally assigning the complex NMR spectra of organic molecules like this compound. wikipedia.org These techniques reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. wikipedia.org For this compound, COSY would show correlations between the adjacent methylene protons of the propyl chain and between the methine and methyl protons of the isobutyrate group.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, revealing all protons within a coupled network. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. nih.gov It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. wikipedia.org This is crucial for determining the three-dimensional structure and conformation of a molecule.

Deuterium (B1214612) Exchange: This technique involves adding a source of deuterium (e.g., D₂O) to the NMR sample. Protons attached to heteroatoms (like -OH or -NH) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. While this compound does not have exchangeable protons, this technique is valuable for characterizing related compounds or impurities.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of NMR experiments (DEPT-45, DEPT-90, and DEPT-135) that are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

DEPT-45: Shows signals for all protonated carbons.

DEPT-90: Shows only signals for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in any DEPT spectrum.

This information is invaluable for the unambiguous assignment of the ¹³C NMR spectrum of this compound.

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatography remains the cornerstone for separating and quantifying volatile and semi-volatile compounds like this compound. Gas and liquid chromatography are particularly vital for quality control and research in the flavor and fragrance sector.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing complex mixtures of volatile compounds, such as those found in essential oils and fragrance formulations. gcms.cz However, run-to-run variations in retention time due to factors like column aging, carrier gas flow fluctuations, or minor changes in oven temperature programming can complicate compound identification. orientjchem.org Retention Time Locking (RTL) is an advanced GC technique designed to overcome this challenge by providing highly reproducible retention times across different instruments and over extended periods. gcms.czchromforum.org

RTL works by adjusting the carrier gas inlet pressure to ensure a specific, user-defined "locking" compound elutes at a precise, constant time in every analysis. gcms.cz Once the method is "locked," all other compounds in the sample will also elute at their own consistent, locked retention times. This consistency is invaluable for creating reliable compound libraries and for automated identification and quantification. gcms.czmanuallib.com For fragrance analysis, a common locking compound might be a stable hydrocarbon like hexadecane. gcms.cz

The use of RTL-GC-MS facilitates the transfer of methods between different GC systems, even those with different detectors (e.g., from a mass spectrometer to a flame ionization detector), which is a significant advantage in quality control environments. gcms.cz This high degree of reproducibility is essential for trace analysis, where accurate identification is paramount, and for quantitative determination, where consistent peak integration timing is key to precision.

Table 1: Conceptual Example of Retention Time Locking (RTL) in GC-MS

| Compound | Unlocked Retention Time (min) | Locked Retention Time (min) | Status |

| Locking Compound (e.g., Hexadecane) | 31.587 | 31.535 | Locked |

| This compound | ~15.23 | ~15.15 | Normalized |

| Other Fragrance Component | ~18.91 | ~18.82 | Normalized |

This interactive table illustrates how, after locking the retention time of a standard compound, the retention times of other analytes become normalized and highly reproducible.

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for analyzing less volatile impurities or for formulations where the compound is part of a non-volatile matrix. For esters like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netresearchgate.net This technique is crucial for assessing the purity of the raw material and for quantitative analysis in finished products.

A typical RP-HPLC setup would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. researchgate.netgoogle.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, is used to elute the compounds from the column. researchgate.netgoogle.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, allows for the effective separation of the main compound from both more polar and less polar impurities. google.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the phenyl group of the molecule absorbs light, for instance, around 220 nm. google.com This stability-indicating method can effectively separate this compound from potential precursors, by-products, or degradants. researchgate.net

Table 2: Hypothetical Gradient Elution Program for HPLC Analysis of this compound

| Time (minutes) | % Acetonitrile | % Water | Flow Rate (mL/min) |

| 0.0 | 50 | 50 | 1.2 |

| 7.0 | 70 | 30 | 1.2 |

| 9.0 | 70 | 30 | 1.2 |

| 10.5 | 50 | 50 | 1.2 |

| 13.0 | 50 | 50 | 1.2 |

This interactive table presents a sample gradient program for an HPLC method, showing how the mobile phase composition is altered to achieve separation.

Integration of Computational Chemistry and Machine Learning in Analytical Research

The intersection of analytical chemistry with computational modeling and artificial intelligence is creating new paradigms for molecular analysis. These approaches leverage vast datasets to interpret spectra and predict molecular properties with increasing accuracy. sciopen.comacs.org

Large Multimodal Models (LMMs), a sophisticated form of conversational AI, are now capable of analyzing and interpreting complex chemical spectra. chemrxiv.orgchemrxiv.org These models can process images of various spectra (e.g., ¹H-NMR, ¹³C-NMR, IR, MS) and provide detailed, step-by-step interpretations of the data. chemrxiv.orgchemrxiv.org For this compound, an LMM could be prompted with its IR and NMR spectra. The model would identify key features such as the ester C=O stretch in the IR spectrum and correlate the different proton and carbon signals in the NMR spectra to the phenyl, propyl, and isobutyrate moieties of the molecule. chemrxiv.org

A powerful technique in this domain is "chaining," where the textual output from the interpretation of one spectrum is used as part of the input prompt for analyzing the next spectrum. chemrxiv.org This iterative process allows the model to build a more comprehensive and accurate picture of the molecule's structure, mimicking the deductive reasoning process of a human chemist. chemrxiv.org This approach has shown high proficiency in identifying unknown compounds from their spectral data. sciopen.comchemrxiv.org

Table 3: Example of LMM Spectral Interpretation for this compound

| Spectrum Type | Key Spectral Feature | LMM Interpretation |

| IR | Strong absorption at ~1735 cm⁻¹ | Indicates the presence of an ester carbonyl (C=O) group. |

| ¹H-NMR | Signals at ~7.2-7.3 ppm | Aromatic protons, characteristic of a monosubstituted benzene (B151609) ring. |

| ¹H-NMR | Triplet at ~4.1 ppm | Protons on the carbon adjacent to the ester oxygen (-O-CH₂-). |

| ¹³C-NMR | Signal at ~177 ppm | Carbonyl carbon of the isobutyrate group. |

This interactive table demonstrates how a Large Multimodal Model might break down and interpret key features from different spectra to deduce the structure of this compound.

Beyond spectral interpretation, machine learning (ML) is used to create predictive models that correlate spectrometric data with specific structural features or properties, such as odor. researchgate.netscribd.com These models are trained on large databases containing the mass spectra and structural information of thousands of flavor and fragrance compounds. acs.orgnih.gov

By applying algorithms like Random Forest or Artificial Neural Networks, a model can learn the complex relationships between mass spectral fragmentation patterns and the corresponding molecular substructures. researchgate.netnih.gov For instance, a model could be trained to recognize the characteristic fragmentation of this compound in a mass spectrum—such as the loss of the isobutyrate group or the formation of a tropylium (B1234903) ion—and predict the presence of the 3-phenylpropyl moiety. nih.gov These predictive tools can accelerate the identification of compounds in complex mixtures and even help in the design of new molecules with desired flavor or fragrance profiles. scribd.comwur.nl The development of these models provides a time- and resource-efficient method for investigating the physicochemical properties of flavor compounds. wur.nl

Biological Activity and Molecular Mechanisms

Interactions with Biological Systems and Cellular Components

3-Phenylpropyl isobutyrate is recognized for its characteristic sweet, fruity, and balsamic odor. This sensory perception is initiated by the interaction of the molecule with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal cavity. The binding of an odorant molecule like this compound to an OR triggers a conformational change in the receptor, initiating a signal transduction cascade that results in the perception of smell in the brain.

The general mechanism of olfaction involves the combinatorial activation of multiple ORs by a single odorant, and a single OR can be activated by multiple odorants. This combinatorial coding allows for the discrimination of a vast array of different smells. The binding of an odorant to an OR is a highly specific interaction determined by the three-dimensional structure of both the molecule and the binding pocket of the receptor. However, specific olfactory receptors that bind to this compound have not been identified in the reviewed scientific literature.

General characteristics of odorant-OR interactions include:

| Feature | Description |

| Receptor Family | G protein-coupled receptors (GPCRs) |

| Binding Location | Transmembrane domain of the receptor |

| Signal Transduction | Activation of G-proteins, leading to downstream signaling |

| Coding | Combinatorial activation of multiple ORs |

While the specific binding mode of this compound is not documented, research on other odorants indicates that the size, shape, and functional groups of the molecule are critical for receptor activation.

Toxicokinetics and Biotransformation Pathways

The toxicokinetics and biotransformation of this compound are not detailed specifically in the available literature. However, general metabolic pathways for structurally related compounds can provide some insight. As an ester, it is anticipated that this compound would undergo hydrolysis to its constituent alcohol, 3-phenyl-1-propanol (B195566), and isobutyric acid.

This hydrolysis can be catalyzed by carboxylesterases found in various tissues, including the liver. Following hydrolysis, the resulting metabolites would enter their respective metabolic pathways. 3-Phenyl-1-propanol is a member of the cinnamyl phenylpropyl structural group, and it has been noted that 3-phenyl-1-propyl derivatives can participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives.

A general overview of the expected biotransformation is as follows:

| Step | Reaction | Primary Metabolites |

| Phase I | Ester Hydrolysis | 3-Phenyl-1-propanol and Isobutyric Acid |

| Phase I | Oxidation (of alcohol) | Phenylpropionaldehyde, Phenylpropionic Acid |

| Phase I | Beta-Oxidation | Further breakdown of the propyl side chain |

| Phase II | Conjugation | Glucuronide or sulfate (B86663) conjugates of the alcohol or acid metabolites |

These conjugated metabolites are more water-soluble and are more readily excreted from the body. It is important to note that this is a predicted pathway based on the metabolism of similar compounds, and specific studies on this compound are needed for confirmation.

Dermal Absorption Rates and Systemic Exposure in Biological Models

Dermal absorption is a potential route for the systemic exposure of xenobiotics, including fragrance ingredients like this compound. When a substance is applied to the skin, it can pass through the stratum corneum and enter the viable epidermis, dermis, and eventually the bloodstream, leading to systemic distribution. The rate of this absorption is critical for assessing potential systemic effects.

Standardized methods, such as those outlined in OECD Guideline 428, utilize in vitro systems with human or animal skin mounted in diffusion cells (e.g., Franz cells) to measure the permeation of a substance. These tests can determine key parameters like the permeability coefficient (Kp), which describes the rate at which a chemical moves through the skin under steady-state conditions.

While dermal exposure is a recognized pathway, specific quantitative data on the dermal absorption rates for this compound are not detailed in the available literature. For the broader category of cinnamyl phenylpropyl compounds, to which this compound belongs, calculated maximum systemic exposures for high-end users have been estimated to range from 0.0002 to 0.0280 mg/kg/day. However, without specific studies on this compound, precise absorption rates and the extent of systemic exposure remain an area for further investigation.

Metabolic Pathways and Metabolite Identification (e.g., beta-oxidation, carboxylesterase-mediated hydrolysis)

Once systemically available, this compound undergoes a predictable two-phase metabolic cascade.

Phase 1: Carboxylesterase-Mediated Hydrolysis

The initial and primary metabolic step is the rapid hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1), a family of enzymes abundant in the liver and other tissues. nih.govwikipedia.org This hydrolysis cleaves this compound into its constituent alcohol and carboxylic acid. nih.gov

Metabolite 1: 3-Phenyl-1-propanol

Metabolite 2: Isobutyric acid

This enzymatic action serves as a detoxification step, as the resulting metabolites are more polar than the parent ester, which facilitates their subsequent elimination. nih.gov Human carboxylesterases, primarily hCE1 and hCE2, exhibit different substrate preferences. hCE1 typically hydrolyzes esters with a large acyl group and a small alcohol group, whereas hCE2 prefers substrates with a small acyl group and a large alcohol moiety. nih.gov

Phase 2: Oxidation and Further Metabolism

The primary metabolites undergo further catabolism through distinct pathways.

Metabolism of 3-Phenyl-1-propanol: The alcohol metabolite, 3-phenyl-1-propanol, is oxidized first to its corresponding aldehyde, 3-phenylpropanal, and then to 3-phenylpropionic acid. This carboxylic acid then enters the mitochondrial beta-oxidation pathway. nih.govacs.org This process sequentially shortens the acyl side chain, yielding key intermediates. Studies on the hepatic metabolism of 3-phenylpropionic acid have identified metabolites such as cinnamic acid, cinnamoyl-CoA, 3-hydroxy-3-phenylpropionyl-CoA, and benzoylacetyl-CoA. acs.orgnih.gov The ultimate product of this pathway is benzoic acid, which can be conjugated for excretion. acs.org

Metabolism of Isobutyric Acid: Isobutyric acid, a branched short-chain fatty acid, is a natural product of the catabolism of the amino acid valine. metabolon.comhealthmatters.io It is further metabolized to propionyl-CoA, which can then enter central metabolic cycles. healthmatters.io

The table below summarizes the key metabolites identified in the breakdown of this compound.

| Parent Compound | Metabolic Process | Key Enzyme(s) | Resulting Metabolite(s) |

| This compound | Ester Hydrolysis | Carboxylesterases | 3-Phenyl-1-propanol, Isobutyric acid |

| 3-Phenyl-1-propanol | Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | 3-Phenylpropanal, 3-Phenylpropionic acid |

| 3-Phenylpropionic acid | Beta-Oxidation | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, etc. | Cinnamic acid, Benzoic acid |

| Isobutyric acid | Catabolism | (Various) | Propionyl-CoA |

Elimination and Detoxification Mechanisms

The metabolic processes described above are fundamental to the detoxification and elimination of this compound. The core principle of this detoxification is the transformation of a relatively lipophilic compound into more water-soluble (polar) metabolites.

The initial hydrolysis by carboxylesterases is the most critical detoxification step. nih.gov By breaking the ester bond to form 3-phenyl-1-propanol and isobutyric acid, the polarity of the molecules is significantly increased. This enhanced water solubility reduces the likelihood of the compounds accumulating in fatty tissues and facilitates their transport in the blood and subsequent removal by the kidneys. nih.gov

Further oxidation of 3-phenyl-1-propanol to 3-phenylpropionic acid and its subsequent beta-oxidation to benzoic acid continues this trend of increasing polarity. Benzoic acid is then typically conjugated with the amino acid glycine (B1666218) to form hippuric acid, a highly water-soluble compound that is efficiently excreted in the urine. acs.org Similarly, the metabolites of isobutyric acid are integrated into endogenous metabolic pathways and eliminated. This multi-step enzymatic transformation ensures that the components of this compound are efficiently cleared from the body, preventing potential bioaccumulation.

Toxicological and Safety Research Assessments

Genotoxicity and Mutagenicity Investigations

Investigations into the genotoxic and mutagenic potential of 3-phenylpropyl isobutyrate and its structural class, the cinnamyl phenylpropyl compounds, have been conducted through various assays.

This compound has been evaluated for mutagenic activity in bacterial reverse mutation assays. As part of a broader assessment of cinnamyl phenylpropyl compounds, which share similar metabolic pathways and toxicological profiles, no mutagenic or genotoxic activity was observed in bacterial assays. nih.gov This group of related substances, including this compound, was screened for mutagenicity using the Ames test, with results indicating a lack of mutagenic potential. Current time information in Toronto, CA.

Table 1: Summary of In Vitro Mutagenicity Data

| Test System | Compound Group | Result |

|---|

The potential for this compound to cause DNA damage has been considered within the broader context of its structural family. For the cinnamyl phenylpropyl group, no genotoxic activity was observed in mammalian cell line assays. nih.gov While some cinnamyl compounds have shown evidence of inducing chromosomal aberrations or mutations in isolated mammalian cells (in vitro), this activity was not observed in in vivo studies. researchgate.net A comprehensive toxicological and dermatologic review included an evaluation of DNA damage as a toxicological endpoint for this compound. researchgate.net However, the European Chemicals Agency (ECHA) notes that the substance is on a list of compounds predicted as potentially meeting the criteria for mutagenicity, though most notifications to ECHA by companies have not classified it for any hazards. thegoodscentscompany.com

Dermal and Sensitization Research

The effects of this compound on the skin have been assessed through both animal and human studies to determine its potential as an irritant or sensitizer.

This compound has been identified as a skin irritant. In animal studies, a Draize test conducted on rabbits showed irritation when the substance was applied to the skin. However, in human studies, a solution of this compound at a concentration of 8% did not cause irritation. Generally, human dermatological studies have found that cinnamyl phenylpropyl materials are not typically irritants at the lower exposure levels found in consumer products. nih.gov

Table 2: Skin Irritation Research Findings

| Test Model | Concentration/Dose | Finding |

|---|---|---|

| Rabbit (Draize Test) | 500 mg / 24H | Irritant. |

The potential for this compound to cause skin sensitization has been evaluated. In a human study, an 8% solution of the compound did not produce any sensitization reactions. This aligns with broader findings for the cinnamyl phenylpropyl group of fragrance ingredients, which are generally not considered sensitizers at lower consumer product exposure levels. nih.gov A comprehensive review of available dermatological papers on this compound included an evaluation of its skin sensitization potential. researchgate.net

Phototoxicity and photoallergenicity are recognized toxicological endpoints for fragrance ingredients, and a toxicological review of this compound lists phototoxic dermatitis as a considered endpoint. researchgate.net However, specific experimental data from phototoxicity or photoallergenicity studies on this compound are not available in the reviewed public domain literature.

Systemic Toxicity Studies

Systemic toxicity studies for this compound and related compounds have been conducted to evaluate potential adverse effects following various exposure scenarios.

Acute Toxicity Evaluations

Acute toxicity assessments for this compound indicate a low level of toxicity. The cinnamyl phenylpropyl group of materials, to which this compound belongs, demonstrates low acute toxicity. researchgate.netresearchgate.net While it may cause irritation to the skin and digestive tract, comprehensive toxicological investigations have not been fully completed. coleparmer.com

| Acute Toxicity Data for this compound | |

| Test Type | Result |

| Oral LD50 (rat) | > 5000 mg/kg |

| Dermal (rabbit) | 500 mg/24H (Draize test) |

Data sourced from The Good Scents Company and Cole-Parmer. coleparmer.comthegoodscentscompany.com

Repeat-Dose Oral and Dermal Toxicity Studies

Studies involving repeated oral and dermal administration have shown no significant toxicity for the broader group of cinnamyl phenylpropyl compounds. researchgate.netresearchgate.net Similarly, research on the related compound, 3-phenylpropyl acetate (B1210297), also indicated a lack of significant toxicity in repeat-dose tests. researchgate.net

Reproductive Health and Developmental Toxicity Assessments

Assessments of the cinnamyl phenylpropyl compounds have not indicated adverse effects on reproductive functions. researchgate.net For a group of substances that includes this compound, data from an Extended One-Generation reproductive and developmental study in rats is available. fao.org The European Food Safety Authority (EFSA) has reviewed this compound as part of a group of aryl-substituted primary alcohol, aldehyde, acid, ester, and acetal (B89532) derivatives, concluding it is safe at specified maximum use levels in animal feed, with no safety concerns for the consumer arising from these uses. nih.gov

Local Respiratory Toxicity Pathways

There is potential for this compound to cause irritation to the respiratory tract, although its toxicological properties in this regard have not been fully investigated. coleparmer.com For the chemical group to which it belongs, respiratory exposure is considered potentially hazardous. nih.gov The safety assessment of the related compound, 3-phenylpropyl acetate, also identifies local respiratory toxicity as a relevant endpoint for review. researchgate.net

Advanced Risk Assessment Methodologies

Advanced methodologies are employed to assess the risks associated with fragrance ingredients like this compound, particularly concerning skin sensitization.

Quantitative Risk Assessments for Dermal Sensitization

Quantitative Risk Assessment (QRA) is a methodology used to determine safe use levels of fragrance ingredients in consumer products to prevent the induction of skin sensitization. nih.govnih.gov This exposure-based assessment involves determining a No Expected Sensitization Induction Level (NESIL) and applying Sensitization Assessment Factors (SAFs) to establish an Acceptable Exposure Level (AEL). nih.gov This AEL is then compared to the calculated Consumer Exposure Level (CEL) to ensure the risk is acceptable. nih.govepa.gov

For the cinnamyl phenylpropyl group of compounds, human dermatological studies have shown that they are generally not irritants or sensitizers at the low exposure levels typical of consumer products. researchgate.net Specifically for this compound, a study using an 8% solution reported no irritation or sensitization in human subjects. thegoodscentscompany.com The Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) have adopted the dermal sensitization QRA approach for fragrance ingredients that are potential sensitizers. nih.gov

Exposure-Based Waiving (EBW) Approaches for Safety Evaluation

Exposure-Based Waiving is a scientific approach that leverages the toxicological threshold of concern (TTC) to assess the safety of chemicals at low exposure levels. researchgate.net This methodology is particularly relevant for substances like fragrance ingredients, where human exposure is often minimal. The core principle of EBW is that if the exposure to a substance is below a certain threshold, the risk of adverse health effects is considered negligible, thus potentially waiving the need for extensive animal testing.

For this compound and other cinnamyl phenylpropyl compounds, the application of EBW is supported by their metabolic and toxicological profiles. researchgate.netnih.gov These compounds are generally characterized by low acute toxicity. researchgate.net They are part of a group of simple aromatic compounds with a primary oxygenated functional group that exhibits low toxic potential. researchgate.netnih.gov The metabolic pathway for 3-phenyl-1-propyl derivatives, such as this compound, follows the same beta-oxidation pathways as their parent cinnamic acid derivatives, which are well-understood processes in the body. researchgate.netnih.gov

Calculated maximum dermal and systemic exposures for high-end users of fragrance products containing cinnamyl phenylpropyl materials are low. researchgate.net This low exposure, combined with the predictable metabolism and low toxicity profile, provides a strong basis for using EBW in the safety assessment of this compound.

Comprehensive Safety Profile Evaluations for Acceptable Research Use

A comprehensive safety profile evaluation for this compound involves a thorough review of all available toxicological and dermatological data. researchgate.netnih.gov Such evaluations have been conducted by expert panels and are crucial for determining the safe use of this compound in fragrance applications. researchgate.netnih.govfemaflavor.org

The safety assessment of this compound is often considered within the broader context of the cinnamyl phenylpropyl group of fragrance ingredients due to their similar chemical structures, metabolic pathways, and toxicity profiles. researchgate.netnih.gov

Key findings from comprehensive safety evaluations include:

Acute Toxicity: The cinnamyl phenylpropyl materials, including this compound, exhibit low acute toxicity. researchgate.net For instance, the oral LD50 in rats for this compound is reported to be greater than 5000 mg/kg. thegoodscentscompany.com

Genotoxicity: No mutagenic or genotoxic activity has been observed in bacterial and mammalian cell line assays for this group of compounds. researchgate.net

Irritation and Sensitization: Human dermatological studies indicate that these materials are generally not irritants or sensitizers at the low exposure levels found in consumer products. researchgate.net A study on this compound showed no irritation or sensitization at an 8% solution. thegoodscentscompany.com

Repeat-Dose Toxicity: No significant toxicity has been found in repeat-dose oral or dermal toxicity studies for the cinnamyl phenylpropyl group. researchgate.net

Based on the collective evidence from these comprehensive evaluations, it has been concluded that this compound does not present a safety concern at current levels of use as a fragrance ingredient. researchgate.net The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) for its use as a flavoring ingredient. femaflavor.orgthegoodscentscompany.com

The following tables summarize key data points from the safety profile of this compound:

Environmental Fate and Ecotoxicological Studies

Environmental Release and Distribution Pathways

3-Phenylpropyl isobutyrate, a synthetic compound used as a fragrance and flavor ingredient, can be released into the environment from various sources. researchgate.netontosight.aisigmaaldrich.com Its primary use in consumer products such as perfumes, cosmetics, and detergents leads to its diffuse release into the environment. industrialchemicals.gov.aumst.dk During the use and disposal of these products, the compound is primarily released into wastewater systems. industrialchemicals.gov.au

Subsequent treatment in sewage treatment plants (STPs) determines its partitioning into different environmental compartments. Depending on the efficiency of degradation and partitioning processes within the STP, this compound can be emitted into the atmosphere, discharged into rivers and oceans via treated effluent, or applied to agricultural land through biosolids. industrialchemicals.gov.au

Industrial applications, including its use as an intermediate in chemical manufacturing, can also lead to localized environmental releases. industrialchemicals.gov.au These releases may occur through atmospheric emissions, disposal of aqueous residues into STPs, or accidental spills that contaminate soil and water. industrialchemicals.gov.au

Modeling studies using a standard multimedia partitioning (fugacity) model (Level III) predict the environmental distribution of related phenyl propanaldehydes. Assuming equal and continuous release to air, water, and soil, these chemicals are expected to predominantly partition into the soil (69–80%) and water (18–29%). However, when considering release primarily to the water compartment, which aligns with its use pattern in consumer products, the model predicts that the vast majority (97.6%–99.3%) will remain in the water. industrialchemicals.gov.au The compound is considered moderately volatile from water based on its calculated Henry's Law constant. industrialchemicals.gov.au

Biodegradation and Environmental Persistence

This compound is expected to undergo rapid biodegradation in the environment. industrialchemicals.gov.au As an ester, it is susceptible to hydrolysis, which is a key step in its degradation pathway. nih.gov The initial hydrolysis would break the ester bond, yielding 3-phenylpropan-1-ol and isobutyric acid. These resulting substances are then further metabolized. 3-Phenyl-1-propyl derivatives are known to participate in the same beta-oxidation pathways as their parent cinnamic acid derivatives. nih.govresearchgate.net

While specific experimental data on the biodegradation rate of this compound in environmental matrices is limited, estimations based on quantitative structure-activity relationship (QSAR) models are available. The BioWin3 model, for instance, provides estimates for environmental biodegradation half-lives. researchgate.net For related phenyl propanaldehydes, rapid abiotic and biotic degradation is anticipated in both air and aquatic environments. industrialchemicals.gov.au Atmospheric oxidation models (AopWin v1.92) estimate a persistence time of 468 hours for the compound. thegoodscentscompany.com

Based on its expected rapid biodegradation, this compound is considered to be non-persistent in the environment. industrialchemicals.gov.au The evaluation of the broader group of phenyl propanaldehydes concluded that these chemicals are not persistent. industrialchemicals.gov.au Their rapid breakdown in both water and soil ecosystems prevents long-term accumulation. Although models predict it will partition to soil and water, its lack of persistence means it is unlikely to pose a significant long-term risk in these compartments. industrialchemicals.gov.au

Ecotoxicity Assessments

The ecotoxicological profile of this compound and related compounds suggests a low level of concern for aquatic organisms. An evaluation by Australian authorities for a group of phenyl propanaldehydes, which share structural similarities and use patterns, concluded that these chemicals are not toxic to aquatic organisms. industrialchemicals.gov.au Exposure modeling based on default introduction volumes indicated that the likely concentrations of these chemicals in Australian rivers are below the level of concern, with a risk quotient (RQ) of less than 1. industrialchemicals.gov.au

The European Food Safety Authority (EFSA) also assessed the environmental risk of a group of flavoring compounds, including this compound. It was concluded that for the majority of these compounds, the maximum proposed use levels in animal feed are considered safe for the environment. researchgate.net

Interactive Data Table: Ecotoxicological Profile

| Endpoint | Species | Value | Reference |

| Aquatic Toxicity | General | Not toxic to aquatic organisms (as part of phenyl propanaldehydes group) | industrialchemicals.gov.au |

| Environmental Risk | General | Unlikely to pose a significant risk from industrial use | industrialchemicals.gov.au |

| Environmental Safety | General | Maximum proposed use levels in feed considered safe for the environment | researchgate.net |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that play a pivotal role in modern ecotoxicology. These models predict the biological activity (including toxic effects) of a chemical based on its molecular structure. For substances like this compound, where extensive empirical ecotoxicity data may be limited, QSAR offers a scientifically credible approach to estimate potential environmental hazards, thereby reducing the need for extensive animal testing.

The fundamental principle of QSAR is that the properties of a chemical, including its ecotoxicity, are a function of its molecular structure. By analyzing a dataset of chemicals with known toxicities and a wide range of structural features, a mathematical model can be developed to link specific structural characteristics (known as molecular descriptors) to the observed toxic effect. These descriptors can quantify various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity (often represented by the octanol-water partition coefficient, log Kow).

For regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, QSAR models are supported for predicting the ecotoxicity of chemicals, provided they meet certain criteria for validity and reliability. nih.gov These models are particularly useful for screening large numbers of chemicals for potential hazards and for prioritizing substances for further testing. fishersci.com The application of QSAR models to predict the acute aquatic toxicity of a diverse range of chemicals is a well-established practice. nih.gov

While a specific QSAR model developed exclusively for this compound is not detailed in publicly available literature, its ecotoxicity can be predicted using established models for esters or other relevant chemical classes. For instance, the ECOSAR (Ecological Structure Activity Relationship) model is widely used to predict the aquatic toxicity of chemicals based on their structural class. A QSAR investigation for a set of phthalate (B1215562) esters, for example, utilized ECOSAR to predict acute toxicity to fish, demonstrating the application of such models to esters. sigmaaldrich.com The process would involve inputting the structure of this compound into the model, which would then calculate its molecular descriptors and use a predefined equation to estimate an ecotoxicity endpoint, such as the 96-hour LC50 (the concentration lethal to 50% of the test fish population).

Table 1: Illustrative Inputs for a QSAR Model for Ecotoxicity Prediction

| Input Parameter | Description | Relevance for this compound |

| Molecular Structure | The two-dimensional or three-dimensional structure of the molecule. | The fundamental input for the model. |

| Molecular Descriptors | Calculated properties based on the structure (e.g., Log Kow, molecular weight, polar surface area). | These quantify the physicochemical properties that drive toxicity. |

| Training Set | A database of structurally similar chemicals with known experimental toxicity data. | The model's predictive power relies on the quality and relevance of this dataset. |

| QSAR Algorithm | The mathematical method used to relate descriptors to toxicity (e.g., multiple linear regression, k-nearest neighbor). | Determines the relationship between the chemical's structure and its predicted activity. |

The reliability of a QSAR prediction is highly dependent on the model's applicability domain, which defines the scope of chemical structures for which the model can make reliable predictions. nih.gov Therefore, when applying a QSAR model to this compound, it is crucial to ensure that the compound falls within the model's defined domain.

Environmental Risk Assessment Frameworks and Mitigation Strategies

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects caused by the release of a substance into the environment. This process typically involves comparing the predicted exposure concentration with the concentration at which no adverse effects are expected.

A cornerstone of environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). europa.eu This ratio, often referred to as the Risk Quotient (RQ), provides a quantitative measure of the potential environmental risk.

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance that is expected to be found in various environmental compartments (e.g., water, soil, sediment) resulting from its use and disposal. europa.eu The calculation of PEC considers factors such as the volume of the chemical produced and used, its release patterns from various sources (e.g., industrial discharge, consumer use), and its fate and transport in the environment.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. europa.eu The PNEC is derived from ecotoxicity data obtained from laboratory studies on representative organisms from different trophic levels (e.g., algae, invertebrates like Daphnia, and fish). An assessment factor (AF) is applied to the lowest available toxicity value (e.g., LC50 or EC50) to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and from acute to chronic effects. oxea-chemicals.com

The environmental risk is characterized by the PEC/PNEC ratio or Risk Quotient (RQ):

RQ = PEC / PNEC

If the RQ is less than 1, it is generally concluded that the chemical is unlikely to pose a significant risk to the environment. europa.eu If the RQ is greater than or equal to 1, it indicates a potential risk, which may trigger a need for more in-depth assessment or the implementation of risk mitigation measures.

Table 2: Illustrative Framework for PEC/PNEC Ratio Calculation

| Component | Description | Example Factors for this compound |

| PEC (Predicted Environmental Concentration) | Estimated concentration in the environment. | - Production/use volume.- Release from consumer products down the drain.- Removal efficiency in wastewater treatment plants.- Dilution in receiving waters. |

| PNEC (Predicted No-Effect Concentration) | Concentration with no expected adverse effects. | - Lowest short-term or long-term toxicity value from aquatic organisms (algae, daphnids, fish).- Application of an appropriate Assessment Factor (e.g., 10, 100, or 1000). |

| Risk Quotient (RQ) | Ratio of PEC to PNEC. | - If PEC = 0.5 µg/L and PNEC = 10 µg/L, then RQ = 0.05. |

| Risk Conclusion | Interpretation of the RQ value. | - RQ < 1 suggests no immediate concern.- RQ ≥ 1 suggests a potential risk requiring further investigation. |

This risk assessment paradigm is a critical component of chemical management systems worldwide, ensuring that substances like this compound are used in a manner that is safe for the environment. europa.euthermofisher.com

3-Phenyl-1-propanol (B195566): This substance is considered to be readily biodegradable. thermofisher.comchemicalbook.com One study demonstrated 100% biodegradation over a 4-day period. chemicalbook.com Its potential for bioaccumulation in aquatic organisms is considered to be low, based on a low estimated bioconcentration factor (BCF) of 4.5. chemicalbook.com Due to its water solubility, it is expected to be mobile in soil and unlikely to persist in the environment. fishersci.comthermofisher.com Ecotoxicity data for 3-phenyl-1-propanol indicates the following:

Toxicity to fish: 96-hour LC50 for Danio rerio (zebra fish) was found to be >61 mg/L. sigmaaldrich.comchemicalbook.com

Toxicity to aquatic invertebrates: 48-hour EC50 for Daphnia magna is 60.6 mg/L. sigmaaldrich.comchemicalbook.com

Toxicity to algae: 72-hour EC50 for Pseudokirchneriella subcapitata is 109 mg/L. chemicalbook.com

Based on these findings, 3-phenyl-1-propanol is not expected to pose a significant environmental hazard under normal use conditions.

Isobutyric Acid: Isobutyric acid is also subject to biodegradation in the environment. regulations.gov It can serve as a transient intermediate in the anaerobic biodegradation of other chemicals and is itself degraded. regulations.gov The aquatic toxicity of isobutyric acid is expected to be in the range of 10.7 to 77 mg/L for fish, invertebrates, and algae, based on data for the acid and its analogs. oecd.org Although it is corrosive to skin and can cause irritation, its environmental risk is mitigated by its biodegradability. oecd.orgnih.gov The ultimate disposal of isobutyric acid must consider its potential impact on air and water quality, as well as effects on aquatic and terrestrial life, in accordance with environmental regulations. nih.gov

Advanced Research Applications and Methodological Contributions

Utility as a Reagent in Organic Synthesis and Analytical Standards

3-Phenylpropyl isobutyrate, a synthetically produced ester, serves as a valuable compound in the fields of organic synthesis and analytical chemistry. sigmaaldrich.com Its preparation is typically achieved through the esterification of hydrocinnamic alcohol (3-phenyl-1-propanol) with isobutyric acid. chemdad.com As a specialty organic chemical, it is utilized as a building block in synthetic chemistry, where its distinct structural moieties—the 3-phenylpropyl group and the isobutyrate group—can be incorporated into more complex molecules. thegoodscentscompany.comtcichemicals.com

The commercial availability of this compound at high purity levels, often exceeding 98% as determined by gas chromatography (GC), underpins its use as an analytical standard. sigmaaldrich.comlabproinc.com It meets the stringent purity specifications set by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA), making it a reliable reference material for quality control in the flavor and fragrance industry. sigmaaldrich.comnih.gov Its well-defined physicochemical properties are crucial for calibrating analytical instrumentation and for identifying its presence in complex mixtures like essential oils and food products. chemdad.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103-58-2 | sigmaaldrich.comchemdad.comlabproinc.comnih.govscbt.com |

| Molecular Formula | C13H18O2 | nih.govscbt.com |

| Molecular Weight | 206.28 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless clear liquid | chemdad.comlabproinc.com |

| Boiling Point | 282 °C (lit.) | sigmaaldrich.comchemdad.comnih.gov |

| Density | 0.979 g/mL at 25 °C (lit.) | sigmaaldrich.comchemdad.com |

| Refractive Index | n20/D 1.486 (lit.) | chemdad.com |

| Purity | ≥98% | sigmaaldrich.comtcichemicals.comlabproinc.com |

| Solubility | Insoluble in water; soluble in oils and ethanol (B145695) | thegoodscentscompany.comnih.gov |

Explorations in Pharmaceutical and Medicinal Chemistry Research

While primarily known for its applications in other industries, the structural components of this compound hold relevance in the context of pharmaceutical research.

Intermediate in Novel Drug Synthesis

There is limited direct evidence of this compound being used as a direct intermediate in the synthesis of approved drugs. However, its constituent parts are of interest in medicinal chemistry. The 3-phenylpropyl moiety, for example, is a key structural feature in certain synthetic molecules designed to interact with biological targets. Research into novel piperidine (B6355638) analogs has shown that a 3-phenylpropyl group attached to the piperidine nitrogen is integral to creating potent ligands for dopamine (B1211576) (DA) and serotonin (B10506) (5HT) transporters. nih.gov In such synthetic pathways, a compound like this compound could theoretically serve as a precursor, where the ester is hydrolyzed to yield 3-phenyl-1-propanol (B195566), a starting material for further elaboration. Chemical suppliers offer custom synthesis services using such building blocks to support various stages of drug discovery. thegoodscentscompany.comthegoodscentscompany.com